2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine
Overview
Description
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine is an organic compound that features a bromine and fluorine atom attached to a phenoxy group, which is further connected to an ethanamine moiety
Mechanism of Action
Target of Action
It’s worth noting that the compound is structurally similar to 4-bromo-2-fluorophenol , which is used as a starting material for the synthesis of various compounds .
Mode of Action
Given its structural similarity to 4-bromo-2-fluorophenol , it may interact with its targets in a similar manner
Biochemical Pathways
4-bromo-2-fluorophenol, a structurally similar compound, is used in the synthesis of compounds such as 4-bromo-2-fluoro-6-iodoanisole, 2-phenylpyran-4-ones, 1,4-disubstituted 3-cyano-2-pyridones, and dicationic imidazolium-based compounds . These compounds may affect various biochemical pathways.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-fluorophenol.
Ether Formation: The phenol group is reacted with an appropriate alkylating agent to form the phenoxy ether.
Amine Introduction: The phenoxy ether is then reacted with N,N-dimethylethanamine under suitable conditions to introduce the ethanamine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Oxidized products may include nitroso or nitro derivatives.
Reduction: Reduced products may include amine derivatives with altered oxidation states.
Scientific Research Applications
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study receptor interactions and signaling pathways.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: A precursor in the synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine.
2-Fluoro-4-bromophenol: Another isomer with similar reactivity.
4-Bromo-2-fluoroanisole: A related compound with a methoxy group instead of an ethanamine moiety.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The combination of the phenoxy and ethanamine groups also provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTAKSUFPNBMBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.